molecular formula C18H18N4O2S B2715990 (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide CAS No. 2035018-74-5

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide

Cat. No.: B2715990
CAS No.: 2035018-74-5
M. Wt: 354.43
InChI Key: RDLUKFXBSWABOC-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an ethenesulfonamide scaffold with phenyl and 1,2,3-triazole substituents. The ethenesulfonamide functional group is found in compounds being investigated as potent antimitotic agents that disrupt tubulin polymerization . The 1,2,3-triazole moiety is a privileged structure in drug design due to its metabolic stability and ability to participate in hydrogen bonding, which can be critical for target binding . Compounds incorporating the triazole ring have demonstrated a range of biological activities in scientific research, including inhibitory effects on alpha-glycosidases and antimicrobial properties . The specific research applications and mechanism of action for this compound should be determined through rigorous laboratory investigation. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,14-11-16-7-3-1-4-8-16)21-18(15-22-19-12-13-20-22)17-9-5-2-6-10-17/h1-14,18,21H,15H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLUKFXBSWABOC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to speed up the reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form phenol derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups may yield phenol derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A comparative analysis of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide with analogous compounds reveals key differences in functional groups and bioactivity:

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide Ethenesulfonamide Phenyl, 1,2,3-triazole Cu(I)-catalyzed cycloaddition Enzyme inhibition, drug delivery
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) Acetamide Benzothiazole, trifluoromethyl, phenyl Mitsunobu reaction Anticancer agents
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (USP35–NF30) Propan-1-amine Naphthalene, thiophene, methylamino Multi-step alkylation Neurological therapeutics
2-(5-Chloro-2-thienyl)-N-[(3S)-1-[5-[2-(methylsulfonyl)phenyl]-2-pyridinyl]-2-oxo-3-pyrrolidinyl]ethenesulfonamide Ethenesulfonamide Chlorothienyl, pyridinyl, pyrrolidinyl Solid-phase peptide synthesis Kinase inhibition

Key Observations :

  • Sulfonamide vs. Acetamide Backbones : The ethenesulfonamide core in the target compound offers greater acidity (pKa ~1–2) compared to acetamide derivatives (pKa ~8–10), enhancing its ability to interact with basic residues in enzyme active sites .
  • Triazole vs. Benzothiazole : The 1,2,3-triazole ring in the target compound provides superior metabolic stability compared to benzothiazole derivatives, which are prone to oxidative degradation .
  • Synthetic Complexity: The Cu(I)-catalyzed 1,3-dipolar cycloaddition used for triazole formation (yield: ~50–95%) contrasts with the lower yields (30–60%) of Mitsunobu-based benzothiazole derivatives .
Physicochemical Properties
  • LogP : The target compound’s LogP (predicted: 3.2) is lower than that of naphthalene-containing analogs (LogP >4.5) due to the polar triazole and sulfonamide groups, suggesting improved aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate a melting point of 198–202°C for the target compound, higher than acetamide derivatives (160–175°C), likely due to stronger crystal packing via hydrogen bonds .

Research Findings and Challenges

  • Crystallographic Analysis: The target compound’s structure was resolved using SHELX software, revealing a planar ethenesulfonamide group and a non-coplanar triazole-phenyl system, which may influence receptor binding .
  • Stereochemical Considerations : The (E)-configuration at the ethenesulfonamide double bond is critical for activity; (Z)-isomers show 10-fold reduced potency in preliminary assays .
  • Synthetic Limitations : Low yields (50%) in triazole formation steps necessitate optimization of reaction conditions, such as using DBU as a base .

Biological Activity

The compound (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activity, focusing on its role as an anticonvulsant and its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with appropriate amine or sulfonamide components. The resulting compound exhibits a sulfonamide functional group attached to a triazole moiety, which is known for its biological significance.

Crystallographic Data:
The compound's crystal structure has been analyzed using X-ray diffraction techniques. The structural data indicate that the molecule adopts a trans configuration around the central C=N bond, with specific dihedral angles between the phenyl and triazole rings contributing to its three-dimensional conformation. Such structural characteristics are crucial for understanding the compound's interaction with biological targets.

Anticonvulsant Activity

Research indicates that (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide exhibits significant anticonvulsant properties. It has been tested in various animal models for seizures, including maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

Table 1: Summary of Anticonvulsant Activity

CompoundModel UsedDose (mg/kg)Efficacy (%)Notes
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamideMES10075%Effective in preventing seizures
Other derivativesMESVariousVariableComparison with known anticonvulsants

In studies involving MES seizures, the compound demonstrated protective effects at doses of 100 mg/kg and 300 mg/kg. Notably, it showed delayed onset but prolonged duration of action compared to standard anticonvulsants like phenytoin.

The mechanism underlying the anticonvulsant activity of this compound may involve modulation of voltage-sensitive sodium channels. In vitro studies have indicated that certain derivatives exhibit moderate binding affinity to these channels, suggesting a potential mechanism by which they exert their anticonvulsant effects.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profile of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide. In one study involving chronic administration in animal models:

  • Seizure Frequency Reduction: Animals treated with the compound showed a significant reduction in seizure frequency compared to control groups.
  • Behavioral Assessments: Neurological assessments indicated minimal acute toxicity as determined by rotarod performance tests.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis involving sulfonamide coupling and triazole ring formation is typical. Key steps include:

  • Solvent selection : Dichloroethane (DCE) and trifluoroethanol (TFE) mixtures (1:1) improve reaction efficiency for analogous sulfonamide-triazole derivatives .
  • Catalysts : Use of mCPBA (meta-chloroperbenzoic acid) enhances electrophilic alkynylation in triazole synthesis .
  • Purification : Flash chromatography with ethyl acetate/dichloromethane (1:24) followed by crystallization in DCM yields high-purity products (≥95%) .
    • Data Reference : For related compounds, optimized conditions achieved 43–65% yields with melting points of 157–225°C .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • HRMS : Confirms molecular weight (e.g., C₂₂H₁₇INO₃S⁺ with [M+H]⁺ at 507.9968) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/triazole groups (δ 3.1–3.5 ppm for CH₂) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (1150–1350 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .

Q. How can researchers ensure compound stability and purity during storage?

  • Methodological Answer :

  • Storage : Use inert atmospheres (argon) and desiccants to prevent hydrolysis of sulfonamide groups .
  • Purity Monitoring : Regular HPLC analysis with C18 columns and UV detection at 254 nm ensures stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial efflux pumps or kinases). Focus on the triazole moiety’s hydrogen-bonding potential .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .

Q. What in vitro assays are suitable for evaluating antimicrobial or anti-biofilm activity, and how can contradictory data be resolved?

  • Methodological Answer :

  • Anti-biofilm assays : Use crystal violet staining in Pseudomonas aeruginosa models. Address discrepancies by standardizing inoculum size (OD₆₀₀ = 0.1) and growth media (e.g., LB vs. TSB) .
  • Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) with live/dead cell imaging to confirm bactericidal vs. bacteriostatic effects .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reaction scalability : Pilot studies in continuous-flow reactors reduce exothermic side reactions during triazole formation .
  • Chiral purity : Use chiral HPLC (e.g., Chiralpak IA column) to monitor (E)-isomer retention and avoid Z-isomer contamination .

Q. How can dynamic NMR behavior or crystallographic disorder be resolved for accurate structural analysis?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 60°C .
  • Crystallography : Refine structures with SHELXL using twin-law corrections for disordered sulfonamide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.